molecular formula C8Cl3FN2 B6271947 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile CAS No. 23052-68-8

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile

Cat. No. B6271947
CAS RN: 23052-68-8
M. Wt: 249.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile (TFCN) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, non-flammable, and odorless solid that is soluble in water and organic solvents. TFCN is a useful reagent for organic synthesis, and is used in the preparation of a range of compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, which are important for drug discovery and development.

Scientific Research Applications

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, which are important for drug discovery and development. It is also used in the synthesis of dyes, agrochemicals, and pharmaceuticals. In addition, 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile has been used as a reagent in the synthesis of novel compounds for use in medical imaging and diagnostics.

Mechanism of Action

The mechanism of action of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile is not well understood. However, it is believed that the trichloro group of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile is responsible for its reactivity, as this group is electron-withdrawing and therefore increases the electron density of the molecule. This increased electron density makes 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile more reactive than other compounds with similar structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile are not well understood. However, it is believed that 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile may act as an inhibitor of certain enzymes, as well as a modulator of certain cellular processes. In addition, 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile has been shown to have antioxidant activity, which may be beneficial in certain medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile in lab experiments is that it is a non-flammable and odorless compound, making it safe to handle and store. In addition, 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile is soluble in water and organic solvents, making it easy to work with. However, 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile can be toxic in high concentrations, and should be handled with caution.

Future Directions

There are several potential future directions for the use of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medical imaging and diagnostics. In addition, further research could be conducted into the synthesis of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile, as well as its use in the synthesis of novel compounds. Finally, further research could be conducted into the safety and toxicity of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile, as well as its potential uses in other fields.

Synthesis Methods

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile can be synthesized in several ways. One method involves the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile (TCN) with fluorine gas in a sealed tube at elevated temperatures. This reaction produces 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile and trichlorofluorobenzene as products. Another method involves the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile with sodium fluoride in acetonitrile. This reaction produces 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile and sodium trichlorofluorobenzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile can be achieved through a multi-step process involving the introduction of both fluorine and cyano groups onto a benzene ring, followed by chlorination at specific positions.", "Starting Materials": [ "2,4,5-trichlorobenzoic acid", "potassium fluoride", "sodium cyanide", "thionyl chloride", "acetic anhydride", "phosphorus pentachloride", "dimethylformamide", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2,4,5-trichlorobenzoic acid to 2,4,5-trichlorobenzonitrile by reaction with sodium cyanide in the presence of thionyl chloride.", "Step 2: Conversion of 2,4,5-trichlorobenzonitrile to 2,4,5-trichloro-2-fluorobenzonitrile by reaction with potassium fluoride in the presence of acetic anhydride.", "Step 3: Conversion of 2,4,5-trichloro-2-fluorobenzonitrile to 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile by reaction with phosphorus pentachloride and dimethylformamide in diethyl ether as a solvent." ] }

CAS RN

23052-68-8

Product Name

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile

Molecular Formula

C8Cl3FN2

Molecular Weight

249.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.